beta-Cembrenediol
Overview
Description
Beta-Cembrenediol, also known as β-CBD, is one of the most characteristic ingredients of glandular trichome secretions from Nicotiana tabacum L. (tobacco). It has attracted considerable attention for its potent antitumor, neuroprotective, antimicrobial, and other activities .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, one study demonstrated the successful P450-catalyzed chemo-, regio-, and stereoselective oxidation of the tobacco cembranoid β-cembrenediol . Another study reported the synthesis of the 4-O-pyranoglucosyl derivatives of β-CBD .
Molecular Structure Analysis
The molecular formula of this compound is C20H34O2 . It is the C-4 epimer of (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, also known as α-cembrenediol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be oxidized by P450 BM3 to produce different products . It can also react with chlororethyl, ethyl, and benzyl isocyanates in the presence of a catalytic amount of triethylamine to yield the C-6 carbamates .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.5 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass is 306.255880323 g/mol .
Scientific Research Applications
Bioactivities and Medicinal Potential
β-Cembrenediol, a characteristic ingredient in tobacco, exhibits a range of significant bioactivities. Researchers have explored its potent antitumor, neuroprotective, and antimicrobial activities. This exploration extends to potential medicinal applications in human medicine and agricultural fungicides. The review by Xu et al. (2022) provides a comprehensive summary of the chemical modifications and bioactivities of β-Cembrenediol, highlighting its potential value in medicine (Xu et al., 2022).
Allelopathic Effects and Plant Growth Inhibition
β-Cembrenediol has been shown to inhibit the growth of receptor plants, like lettuce seedlings, in a concentration-dependent manner. Ren et al. (2017) found that it causes oxidative damage through enhanced generation of reactive oxygen species, leading to growth inhibition. This suggests a potential use of β-Cembrenediol in understanding plant growth and development (Ren et al., 2017).
Biosynthetic Precursors in Tobacco
Research on the biosynthetic precursors of α- and β-Cembrenediol in tobacco has been conducted to understand its formation. Crombie (1988) explored various compounds that could incorporate into β-Cembrenediol, providing insights into its biosynthesis in tobacco plants (Crombie, 1988).
Mechanism of Action
Target of Action
Beta-Cembrenediol (β-CBT) is a natural product from tobacco plants . It has been found to inhibit the induction of the early antigen of Epstein-Barr virus (EA-EBV) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in vitro . This suggests that one of its primary targets could be the EA-EBV.
Mode of Action
It has been shown to induce oxidative stress in lettuce seedlings . This suggests that it interacts with its targets, possibly through the generation of reactive oxygen species (ROS), leading to oxidative damage .
Biochemical Pathways
This compound has been found to affect multiple tumorigenesis pathways, including phospoinositide-3 kinase (PI3K), extracellular signal-regulated kinase (ERK), Wnt/β-catenin, p53, bridging integrator 1 (BIN-1), cyclooxygenase 2 (COX-2), cyclin-dependent kinase (CDK) and collagen type XII α1 chain (COL12A1) .
Result of Action
This compound has been shown to have potent antitumor, neuroprotective, and antimicrobial activities . It has been found to significantly inhibit the growth of lettuce seedlings and reduce their fresh weight . This suggests that it may have a similar inhibitory effect on the growth of tumor cells.
Future Directions
Biochemical Analysis
Biochemical Properties
Beta-Cembrenediol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated on human α4β2 neuronal AChRs and human α3β4 ganglionic AChRs . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . Its effects on metabolic flux or metabolite levels are currently being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched . It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation.
Properties
IUPAC Name |
1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKDDXPCFBMOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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